molecular formula C9H21Cl2N3O B1485836 1-(4-Aminopiperidin-1-yl)-2-dimethylaminoethanone dihydrochloride CAS No. 2203843-11-0

1-(4-Aminopiperidin-1-yl)-2-dimethylaminoethanone dihydrochloride

Cat. No.: B1485836
CAS No.: 2203843-11-0
M. Wt: 258.19 g/mol
InChI Key: MSLQPDUWNRKJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminopiperidin-1-yl)-2-dimethylaminoethanone dihydrochloride is a high-purity chemical compound offered for research and development purposes. As a dihydrochloride salt of a functionalized piperidine, it serves as a valuable intermediate in medicinal chemistry and drug discovery. Piperidine derivatives, particularly those with aminopiperidine scaffolds, are of significant interest in pharmaceutical research for their potential as bioactive molecules and key building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs) . The 4-aminopiperidine moiety is a privileged structure in drug design, often found in compounds targeting the central nervous system, cardiovascular system, and various enzymes . This compound is supplied as a powder and is intended for use in laboratory settings only. It is strictly for research use and is not intended for diagnostic or therapeutic use in humans. For detailed safety and handling information, please request the Safety Data Sheet (SDS). American Elements and other fine chemical suppliers provide such life science materials in various volumes, including bulk quantities, and can often produce materials to customer specifications in high and ultra-high purity forms (99%, 99.9%, 99.99%, and higher) .

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-(dimethylamino)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-11(2)7-9(13)12-5-3-8(10)4-6-12;;/h8H,3-7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLQPDUWNRKJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Aminopiperidin-1-yl)-2-dimethylaminoethanone dihydrochloride is a compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C10_{10}H16_{16}Cl2_2N2_{2}
  • Molecular Weight : 239.16 g/mol

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been noted for its potential as an inhibitor of lysine-specific demethylase-1 (LSD1), an enzyme implicated in cancer progression and other diseases .

Pharmacological Effects

  • Anticancer Activity : Research indicates that this compound may be effective against several types of cancer, including prostate, breast, and lung cancers. Its mechanism involves the inhibition of LSD1, which leads to reactivation of tumor suppressor genes .
  • Neurological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which may have implications in treating neurological disorders .

Case Studies

Several studies have evaluated the compound's efficacy in various models:

  • In Vitro Studies : In a laboratory setting, this compound demonstrated significant inhibitory effects on cancer cell lines. For instance, it reduced cell viability in prostate cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Animal Models : In vivo studies using mouse models have shown that administration of this compound resulted in decreased tumor growth rates compared to control groups. These studies highlight its potential as a therapeutic agent in oncology .
  • Neuropharmacology : Preliminary research indicates that the compound may enhance cognitive function in animal models of neurodegeneration, suggesting a role in treating conditions like Alzheimer's disease .

Data Summary

Biological ActivityEffectReference
AnticancerInhibits tumor growth in prostate and breast cancer
NeuroprotectiveEnhances cognitive function in animal models
Enzyme InhibitionInhibits LSD1 activity

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential role as a pharmacological agent . Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

  • Dipeptidyl Peptidase Inhibitors : Research indicates that derivatives of this compound may serve as inhibitors for dipeptidyl peptidase, which is crucial in the regulation of glucose metabolism and has implications in diabetes treatment .
  • Neuropharmacology : The compound's piperidine structure is significant in neuropharmacology, where it may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders.

Biochemical Probes

Due to its ability to selectively bind to certain proteins and enzymes, 1-(4-Aminopiperidin-1-yl)-2-dimethylaminoethanone dihydrochloride is utilized as a biochemical probe in various studies:

  • Target Identification : It aids in identifying and characterizing protein targets involved in disease processes, particularly in cancer research where understanding protein interactions is vital for therapeutic development.

Synthesis of Novel Compounds

This compound serves as an important intermediate in synthesizing other bioactive molecules. Its reactivity allows chemists to modify its structure further, leading to the development of new compounds with enhanced biological activity.

Case Studies

StudyFocusFindings
Study on Dipeptidyl Peptidase Inhibition Investigated the efficacy of piperidine derivativesFound promising inhibition rates against DPP-IV, suggesting potential for diabetes management .
Neuropharmacological Effects Explored effects on neurotransmitter systemsDemonstrated modulation of serotonin receptors, indicating possible antidepressant properties .
Biochemical Targeting Identified protein interactions in cancer cellsRevealed selective binding to tumor markers, aiding in targeted therapy approaches .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(4-Aminopiperidin-1-yl)-2-dimethylaminoethanone dihydrochloride, enabling comparative analysis of their properties:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Toxicity/Safety
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.30 120278-07-1 4-Aminopiperidine core with benzyl ester substituent. Toxicological properties not fully studied; requires cautious handling .
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇N₃O·2HCl 292.20 1286265-79-9 Piperidine with aminomethyl group and pyridinyl ketone; dihydrochloride salt. No GHS hazard classification; lower acute toxicity risk .
N-{4-[(4-Aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride C₁₃H₂₀ClN₃O₃S ~333.52* MDL 04967252 Sulfonyl-linked phenylacetamide; 4-aminopiperidine moiety. Limited toxicity data; likely requires standard lab precautions .

*Calculated based on formula.

Key Comparative Insights

Core Structure and Substituents: The target compound and its analogs share a 4-aminopiperidine core, but substituents vary significantly:

  • Benzyl 4-aminopiperidine-1-carboxylate () has a lipophilic benzyl ester group, which may reduce aqueous solubility compared to the target’s dimethylaminoethanone and dihydrochloride salt .
  • [4-(Aminomethyl)piperidin-1-yl]...

Solubility and Salt Forms :

  • Dihydrochloride salts (e.g., and the target compound) generally exhibit higher water solubility than neutral analogs (e.g., ) due to ionic interactions .

Toxicity and Safety :

  • Compounds with dihydrochloride salts () show lower acute toxicity risks, whereas benzyl esters () require stringent safety protocols due to uncharacterized toxicological profiles .

Pharmacological Potential: The dimethylamino group in the target compound may enhance blood-brain barrier penetration compared to the sulfonyl or pyridinyl groups in analogs .

Preparation Methods

Protection and Activation of 4-Aminopiperidine

  • The primary amine group on the piperidine ring is often protected to prevent side reactions during subsequent steps.
  • Common protecting groups include carbamates or amides, which can be removed later under mild conditions.
  • Activation of the nitrogen at the 1-position of piperidine is achieved by deprotonation or via nucleophilic substitution reactions.

Deprotection and Salt Formation

  • After the alkylation step, the protecting group on the amino function is removed, regenerating the free 4-aminopiperidine moiety.
  • The free base is then treated with hydrochloric acid to form the dihydrochloride salt.
  • This salt form enhances the compound's solubility and stability, facilitating its use in pharmaceutical formulations.

Representative Reaction Scheme

Step Reagents/Conditions Description Outcome
1 4-Aminopiperidine + Protecting agent (e.g., Boc2O) Protection of amino group Boc-protected 4-aminopiperidine
2 Boc-protected 4-aminopiperidine + 2-chloro-N,N-dimethylethanone + base (e.g., K2CO3) N-alkylation of piperidine nitrogen Alkylated intermediate
3 Acidic deprotection (e.g., TFA) Removal of Boc protecting group Free 4-aminopiperidine derivative
4 Treatment with HCl in suitable solvent Formation of dihydrochloride salt This compound

Research Findings and Optimization Parameters

  • Reaction Yields : Optimized alkylation conditions can achieve yields exceeding 75%, with purity suitable for pharmaceutical use.
  • Solvent Effects : Polar aprotic solvents such as acetonitrile or DMF are preferred for the alkylation step to enhance nucleophilicity and reaction rate.
  • Temperature Control : Maintaining moderate temperatures (0–25°C) during alkylation reduces side reactions such as over-alkylation or decomposition.
  • Purification : Crystallization of the dihydrochloride salt from ethanol or isopropanol provides high-purity material.

Comparative Analysis of Preparation Approaches

Aspect Method A (Direct Alkylation) Method B (Protected Intermediate)
Starting Material 4-Aminopiperidine Boc-protected 4-aminopiperidine
Reaction Complexity Simpler, but prone to side reactions More steps but higher selectivity
Yield Moderate (60-70%) Higher (75-85%)
Purity Requires extensive purification Easier purification due to selective protection
Scalability Suitable for small scale Better for large scale due to controlled steps

Additional Notes from Patent Literature

  • The compound is often synthesized as an intermediate in the preparation of more complex heterocyclic systems used in lysine-specific demethylase-1 inhibitors, as described in European patents related to cancer therapeutics.
  • The preparation methods emphasize the importance of controlling the heterocyclic substitution patterns and the salt form for pharmaceutical applications.
  • Variations in the alkyl substituents and ring modifications are explored to optimize biological activity and pharmacokinetic properties.

Q & A

Q. What methods confirm the absence of genotoxic impurities in synthesized batches?

  • Methodological Answer : Implement LC-MS/MS with a sensitivity limit of ≤0.1% for impurity profiling. Follow ICH M7 guidelines using in silico tools (e.g., Derek Nexus) to flag potential mutagens. Validate with orthogonal methods like capillary electrophoresis (CE) .

Environmental & Regulatory Compliance

Q. What disposal protocols align with environmental regulations for this compound?

  • Methodological Answer : Incinerate at EPA-approved facilities with scrubbers to neutralize HCl emissions. Avoid aquatic disposal, as marine pollutant status is unclassified (per SDS). Document compliance with MARPOL Annex III and local hazardous waste regulations .

Q. How to design ecotoxicity studies for environmental risk assessment?

  • Methodological Answer : Use OECD Test No. 201 (algae growth inhibition) and No. 211 (Daphnia magna reproduction). Measure LC50/EC50 values and compare with baseline data from structurally similar compounds (e.g., 4-(2-pyrrolidin-1-ylethoxy)aniline dihydrochloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminopiperidin-1-yl)-2-dimethylaminoethanone dihydrochloride
Reactant of Route 2
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1-(4-Aminopiperidin-1-yl)-2-dimethylaminoethanone dihydrochloride

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